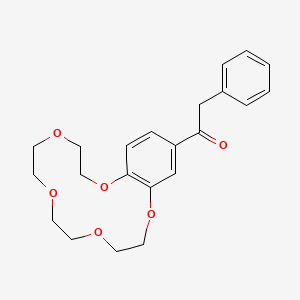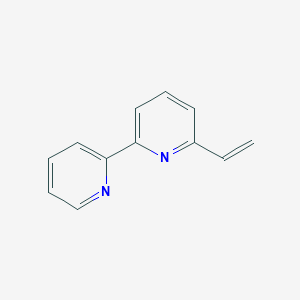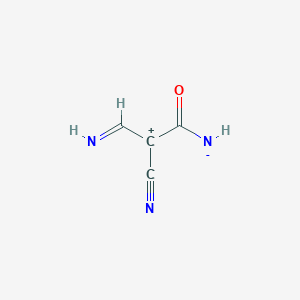
2-Propenamide, 2-cyano-3-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-cyano-3-imino- is a versatile organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and an imino group, which contribute to its unique reactivity and functionality.
Preparation Methods
The synthesis of 2-Propenamide, 2-cyano-3-imino- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents under thermal or ultrasound activation conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Propenamide, 2-cyano-3-imino- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles
Addition: The compound can participate in addition reactions with electrophiles, forming various adducts.
Common reagents used in these reactions include carbon disulfide, sodium t-pentyl oxide, and various nucleophiles such as isocyanates and isothiocyanates . Major products formed from these reactions include dithiocarboxylic acids, thiazine derivatives, and imino esters .
Scientific Research Applications
2-Propenamide, 2-cyano-3-imino- has a wide range of scientific research applications:
Medicine: Its derivatives have shown promise as antiviral agents, particularly against COVID-19.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-imino- involves its interaction with specific molecular targets. For example, as a protein kinase CK2 inhibitor, the compound binds to the open hinge conformation of the enzyme, inhibiting its activity and affecting the viability of tumor cells . The cyano and imino groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-Propenamide, 2-cyano-3-imino- can be compared with other similar compounds, such as:
2-Cyano-3-(diphenylamino)-2-propenamide: This compound has a similar structure but with a diphenylamino group, which may alter its reactivity and applications.
2-Imino-2H-chromene-3-carbonitrile: This compound shares the imino and cyano functionalities but has a chromene ring, leading to different biological activities and applications.
The uniqueness of 2-Propenamide, 2-cyano-3-imino- lies in its combination of the cyano and imino groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
86387-74-8 |
|---|---|
Molecular Formula |
C4H3N3O |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
(2-cyano-3-iminopropanoyl)azanide |
InChI |
InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h1,5H,(H-,7,8) |
InChI Key |
LBZUXRAUQRZWSC-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)[C+](C#N)C(=O)[NH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


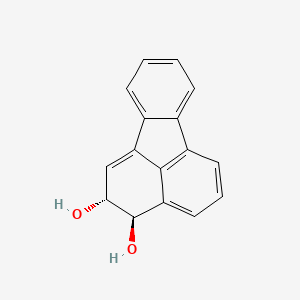


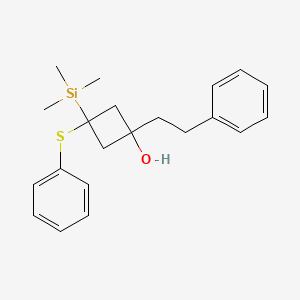
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)

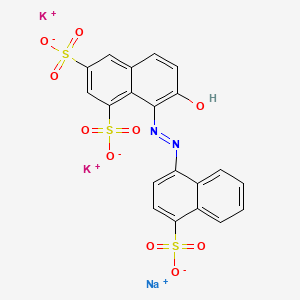
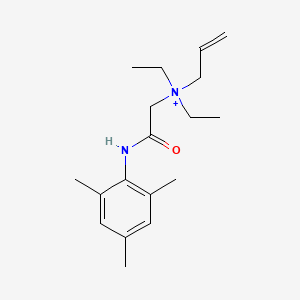


![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
